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Compound of Interest

Compound Name: AKI603

Cat. No.: B15585288

Get Quote

An In-depth Analysis of the Molecular Structure, Chemical Properties, and Biological Activity of

the Aurora Kinase A Inhibitor AKI603

Abstract
AKI603 is a potent and selective small molecule inhibitor of Aurora kinase A (AurA), a key

regulator of mitotic progression.[1][2][3] It has demonstrated significant anti-proliferative activity

in a range of cancer cell lines, including those resistant to conventional therapies.[1][2][4] This

technical guide provides a comprehensive overview of the molecular structure, chemical

properties, and biological activity of AKI603, intended to support researchers, scientists, and

drug development professionals in their exploration of this promising anti-cancer agent. The

document details its mechanism of action, summarizes key quantitative data, outlines relevant

experimental protocols, and visualizes the associated signaling pathways and experimental

workflows.

Molecular Structure and Chemical Properties
AKI603 is a pyrimidine derivative with a complex molecular architecture. Its chemical identity

and key properties are summarized in the tables below.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15585288#bc-rfq
https://www.benchchem.com/product/b15585288/docs?utm_src=pdf-body#aki603-a-technical-guide-for-researchers-and-drug-development-professionals
https://www.benchchem.com/product/b15585288/docs?utm_src=pdf-body#aki603-a-technical-guide-for-researchers-and-drug-development-professionals
https://www.targetmol.com/compound/aki603
https://www.medchemexpress.com/aki603.html
https://www.cancer-research-network.com/2021/02/17/aki603-is-an-aurora-kinase-a-inhibitor-with-anti-tumor-activity/
https://www.targetmol.com/compound/aki603
https://www.medchemexpress.com/aki603.html
https://pubmed.ncbi.nlm.nih.gov/27824120/
https://www.benchchem.com/product/b15585288/docs?utm_src=pdf-body#aki603-a-technical-guide-for-researchers-and-drug-development-professionals
https://www.benchchem.com/product/b15585288/docs?utm_src=pdf-body#aki603-a-technical-guide-for-researchers-and-drug-development-professionals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585288?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Chemical Identification of AKI603
Identifier Value

IUPAC Name

6-(4-methyl-1-piperazinyl)-N⁴-(5-methyl-1H-

pyrazol-3-yl)-N²-(4-nitrophenyl)-2,4-

pyrimidinediamine[5]

CAS Number 1432515-73-5[1][5]

Molecular Formula C₁₉H₂₃N₉O₂[5][6]

SMILES

CN(CC1)CCN1C2=NC(NC(C=C3)=CC=C3--

INVALID-LINK--

=O)=NC(NC4=NNC(C)=C4)=C2[5]

InChI

InChI=1S/C19H23N9O2/c1-13-11-17(25-24-

13)21-16-12-18(27-9-7-26(2)8-10-27)23-19(22-

16)20-14-3-5-15(6-4-14)28(29)30/h3-6,11-

12H,7-10H2,1-2H3,(H3,20,21,22,23,24,25)[5]

InChIKey UNKOUVAYOLLXER-UHFFFAOYSA-N[5]

Table 2: Physicochemical Properties of AKI603
Property Value

Molecular Weight 409.45 g/mol [1][5][6]

Appearance Solid[5]

Purity ≥98%[5]

Solubility
DMSO: Sparingly soluble (1-10 mg/ml), Ethanol:

Slightly soluble (0.1-1 mg/ml)[5]

Biological Activity and Mechanism of Action
AKI603 is a highly potent inhibitor of Aurora kinase A, with an IC₅₀ of 12.3 nM.[1][2][3][7] This

inhibition of AurA disrupts normal mitotic processes, leading to cell cycle arrest and the

accumulation of polyploid cells.[1][4][8] A key application of AKI603 is in overcoming drug
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resistance, particularly in chronic myeloid leukemia (CML) cells harboring the BCR-ABL-T315I

mutation, which confers resistance to imatinib.[1][2][4][8]

Table 3: In Vitro Anti-proliferative Activity of AKI603
Cell Line Cancer Type IC₅₀ (nM)

HL-60 Promyelocytic Leukemia 69[5]

K562 Chronic Myeloid Leukemia 137[5]

U937 Histiocytic Lymphoma 43[5]

MOLT-4
T-cell Acute Lymphoblastic

Leukemia
18[5]

MCF-7 Breast Cancer 424[5]

MDA-MB-231 Breast Cancer 84[5]

Table 4: In Vivo Efficacy of AKI603
Animal Model Xenograft Dosage Administration Outcome

Nude Mice KBM5-T315I 12.5-25 mg/kg

Intraperitoneal,

every 2 days for

14 days

Abrogated tumor

growth[1][9]

Nude Mice MCF-7/Epi 50 mg/kg

Intragastric,

every day for 14

days

Decreased tumor

volume and

weight[3][5][7]

Signaling Pathways
AKI603 primarily exerts its effects by inhibiting the Aurora A kinase signaling pathway, which is

crucial for cell cycle progression. Inhibition of AurA leads to a cascade of downstream effects,

including the induction of cellular senescence.
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Diagram 1: AKI603 Mechanism of Action and Downstream Effects.

Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize

the activity of AKI603.

In Vitro Kinase Inhibition Assay
This assay quantifies the ability of AKI603 to inhibit the enzymatic activity of Aurora kinase A.
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Preparation

Reaction

Detection

Prepare Reagents:
- Recombinant AurA

- Kinase Buffer
- ATP

- Substrate (e.g., Myelin Basic Protein)
- AKI603 dilutions

Incubate AurA with AKI603

Initiate reaction with ATP and Substrate

Incubate at 30°C for 30 min

Terminate reaction

Detect phosphorylated substrate
(e.g., ADP-Glo, TR-FRET)

Calculate IC₅₀

Click to download full resolution via product page

Diagram 2: Workflow for an In Vitro Kinase Inhibition Assay.
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Protocol:

Preparation: Prepare serial dilutions of AKI603 in a suitable buffer (e.g., DMSO).

Reaction Setup: In a microplate, combine recombinant Aurora kinase A with the diluted

AKI603 or vehicle control.

Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate.

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using

a detection reagent (e.g., ADP-Glo™ Kinase Assay).

Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

and proliferation.

Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them

to adhere overnight.

Treatment: Treat the cells with various concentrations of AKI603 or a vehicle control for a

specified duration (e.g., 48 hours).[2]

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

solution to each well and incubate for 2-4 hours to allow for the formation of formazan

crystals.

Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g.,

DMSO).
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Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and

determine the IC₅₀ value.

Western Blot Analysis
This technique is used to detect specific proteins in a sample and to assess the

phosphorylation status of target proteins like AurA.
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Sample Preparation

Electrophoresis & Transfer

Immunodetection

Lyse treated cells to extract proteins

Quantify protein concentration (e.g., BCA assay)

Separate proteins by SDS-PAGE

Transfer proteins to a membrane (e.g., PVDF)

Block membrane to prevent non-specific binding

Incubate with primary antibody
(e.g., anti-p-AurA, anti-AurA)

Incubate with HRP-conjugated secondary antibody

Detect signal using chemiluminescence

Click to download full resolution via product page

Diagram 3: General Workflow for Western Blot Analysis.
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Protocol:

Cell Lysis: Treat cells with AKI603 for the desired time, then lyse the cells in a suitable lysis

buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method like the BCA assay.

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) or nitrocellulose membrane.

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum

albumin in TBST) to prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target

protein (e.g., phospho-AurA (Thr288), total AurA, or a loading control like β-actin). Following

washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and visualize the signal using an imaging system.

Conclusion
AKI603 is a well-characterized Aurora kinase A inhibitor with significant potential as an anti-

cancer therapeutic, particularly in drug-resistant malignancies. Its potent and selective activity,

coupled with a clear mechanism of action, makes it a valuable tool for cancer research and a

promising candidate for further drug development. The data and protocols presented in this

guide provide a solid foundation for researchers to design and execute their studies involving

AKI603.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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